



Application Notes and Protocols for Inducing Polyploidy in Plants with Colchicine

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Compound of Interest		
Compound Name:	Colchicide	
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Introduction Polyploidy, the state of having more than two complete sets of chromosomes, can lead to novel traits in plants, such as larger flowers, fruits, and leaves, and enhanced resistance to environmental stress. Colchicine, a toxic alkaloid derived from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent widely used for the artificial induction of polyploidy in plant breeding.[1][2][3] It functions by disrupting microtubule formation and inhibiting the formation of the spindle fibers necessary for chromosome segregation during cell division (mitosis).[1][3][4][5] This results in cells with a doubled chromosome number.[2][3] The successful induction of stable polyploids requires a delicate balance between colchicine concentration and exposure duration to maximize chromosome doubling while minimizing cytotoxicity and morphological defects.[1][3]

Disclaimer and Critical Safety Precautions Colchicine is a highly toxic and mutagenic substance that is fatal if swallowed or inhaled and may cause genetic defects.[6] It must be handled with extreme caution in a controlled laboratory environment, such as a fume hood.[2] All direct contact should be avoided.[7]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or chloroprene gloves, a lab coat, and ANSI-approved safety glasses or goggles.[8][9]
- Handling: Avoid creating dust.[6][8][10] Do not eat, drink, or smoke when handling colchicine.
 [9][10] Wash hands thoroughly with soap and water after handling.[9]
- Storage: Store colchicine locked up in a dry, cool, and well-ventilated place in a tightly sealed primary container within labeled secondary containment.[8][10]



- Spills and Waste Disposal: Clean up spills immediately using dry procedures to avoid generating dust.[7] All waste must be handled and disposed of as hazardous material in accordance with local, state, and federal regulations.[7]
- Exposure: In case of accidental exposure, seek immediate medical attention.[10] Symptoms may be delayed for several hours.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for inducing polyploidy. Optimal conditions, particularly colchicine concentration and treatment duration, are highly species-dependent and must be optimized empirically.

- 1. Materials and Equipment
- Colchicine powder (crystalline)
- Distilled or HPLC-grade water[2]
- Dimethyl sulfoxide (DMSO) (optional, to aid dissolution)
- Glassware (beakers, flasks, graduated cylinders)
- Magnetic stirrer and stir bar
- pH meter
- Filter sterilization unit (e.g., 0.22 μm syringe filter)
- Plant material (seeds, seedlings, shoot tips, bulb scales, etc.)[3][4][11][12]
- Growth medium (e.g., Murashige and Skoog (MS) medium)[11][12]
- Sterile petri dishes, culture tubes, or flasks
- Laminar flow hood
- · Growth chamber or greenhouse with controlled temperature and light



- Appropriate PPE (gloves, lab coat, safety goggles)[8][9]
- 2. Protocol Steps

Step 2.1: Preparation of Colchicine Solution Colchicine is typically applied as an aqueous solution.[3]

- Calculate Amount: Determine the required amount of colchicine to prepare a stock solution (e.g., 0.5% to 1.0% w/v).
- Dissolution: In a fume hood, carefully weigh the colchicine powder and add it to a beaker containing the desired volume of distilled water. A small amount of DMSO (e.g., 0.5%) can be added to aid dissolution if needed.[1]
- Mixing: Place the beaker on a magnetic stirrer until the colchicine is completely dissolved.
- Sterilization: Sterilize the solution by passing it through a 0.22 µm filter. Colchicine solutions
 are light-sensitive and should be stored in a dark, cool place or wrapped in aluminum foil.[2]
 It is advisable to prepare fresh solutions before each use as colchicine can be unstable in
 water.[3]
- Working Solutions: Prepare working solutions of desired concentrations (e.g., 0.01% to 0.5%) by diluting the stock solution.[11][12]
- Step 2.2: Selection and Preparation of Plant Material The choice of plant material (explant) is critical for success. Actively dividing meristematic tissues are the most effective targets.
- Seeds: Sterilize seeds with 70% ethanol and/or sodium hypochlorite (NaOCI) solution.[4][11]
 Seeds can be pre-soaked in water to initiate germination before treatment.[13]
- Seedlings/Shoot Tips: Use young, vigorously growing seedlings or excised shoot tips (~1 cm).[12][13]
- Bulb Scales: Separate scales from bulbs and sterilize the surface.[11]
- In Vitro Cultures: Protocorms, calli, or micro-shoots from tissue culture can be used directly.
 [1][14][15]

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Step 2.3: Colchicine Treatment The application method depends on the type of explant. All treatments should be conducted under sterile conditions in a laminar flow hood.

- Method A: Soaking/Immersion (for Seeds, Seedlings, Bulb Scales, Protocorms)
 - Place the prepared plant material into a sterile flask or beaker.
 - Add the sterile colchicine working solution, ensuring the material is fully submerged. For some explants like seedlings, air bubbling may be necessary to prevent oxygen depletion.
 [1]
 - Incubate for the desired duration (e.g., 4 hours to 96 hours).[1][12] The container should be sealed and kept at a constant temperature (e.g., 25°C), often with gentle agitation.[1][5]
- Method B: Dropping/Cotton Wool (for Apical Meristems of Intact Plants)
 - Prepare a colchicine solution, potentially in a lanolin paste or with glycerin to increase adherence.[13][16]
 - Apply a drop of the solution directly onto the apical bud of a young plant.
 - Alternatively, saturate a small piece of sterile cotton wool with the colchicine solution and place it over the apical meristem.
 - Repeat the application at regular intervals (e.g., daily for several days) to ensure the meristem is effectively treated.[16]

Step 2.4: Post-Treatment Washing and Recovery

- After the treatment period, carefully decant the toxic colchicine solution for proper disposal.
- Rinse the plant material thoroughly multiple times with sterile distilled water to remove all traces of colchicine.[4][11][12]
- Transfer the washed plant material to a sterile, colchicine-free recovery medium (e.g., solid MS medium).[11][12]

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 Incubate the cultures in a growth chamber under appropriate conditions of light, temperature (e.g., 25 ± 2°C), and humidity for regeneration.[1][11]

Step 2.5: Acclimatization and Growth Once regenerated plantlets have developed a sufficient root system in vitro, they can be gradually acclimatized to ex vitro or greenhouse conditions. This process involves slowly reducing humidity over several weeks to prevent desiccation.

Step 2.6: Screening and Verification of Polyploidy Not all treated plants will become polyploid; many may be unaffected, chimeras, or die. Therefore, screening is essential.

- Morphological Analysis (Indirect Method): Polyploid plants often exhibit gigas characteristics.
 Compare treated plants to diploid (control) plants, looking for traits like:
 - Thicker, broader, and darker green leaves.[1][14]
 - Larger stomata and a lower stomatal density.[1][11]
 - Larger flowers and pollen grains.
 - Shorter internodes and slower growth rates.[1]
- Flow Cytometry (Direct and Rapid Method): This is a reliable method to determine the relative DNA content of nuclei.[12]
 - Excise a small amount of young leaf tissue (~2 cm²).[12]
 - Chop the tissue in a nuclear extraction buffer (e.g., Galbraith's buffer).[12]
 - Filter the suspension to isolate the nuclei.[12]
 - Stain the nuclei with a DNA-specific fluorescent dye like propidium iodide (PI).[12]
 - Analyze the sample using a flow cytometer to measure fluorescence intensity, which is proportional to the DNA content and thus the ploidy level.
- Chromosome Counting (Definitive Method): This method provides a direct confirmation of the chromosome number.



- Collect actively growing root tips from the putative polyploid plants.
- Pre-treat the root tips to arrest cells in metaphase.
- Fix, hydrolyze, and stain the root tips with a chromosome-specific stain (e.g., acetocarmine or Feulgen).
- Prepare a squash on a microscope slide and observe under a high-power microscope to count the chromosomes.[4][11]

Data Presentation: Colchicine Treatment Parameters

The following tables summarize effective colchicine concentrations and durations for inducing polyploidy in various plant species as reported in scientific literature.

Table 1: In Vitro Polyploidy Induction

Plant Species	Explant Type	Colchicine Concentrati on	Duration	Polyploidy Induction Rate	Reference
Gerbera hybrid	Shoot tips	0.1% (w/v)	4 h	50% (Tetraploid)	[12]
Lilium regale	Bulb scales	0.01% (w/v)	24 h	27.3% (Tetraploid)	[11][17]
Dendrobium wardianum	Protocorms	250 μΜ	12 h	26%	[14]
Digitalis lanata	Leaf explants	0.5% (in 0.5% DMSO)	8 h	33% (Tetraploid)	[1]
Pogostemon cablin	Explant	0.05%	72 h	Highest Octoploid Induction	[15]

| Colocasia esculenta | Shoots | 0.05% | 16 h | 54.1% |[5] |



Table 2: In Vivo / Seedling Polyploidy Induction

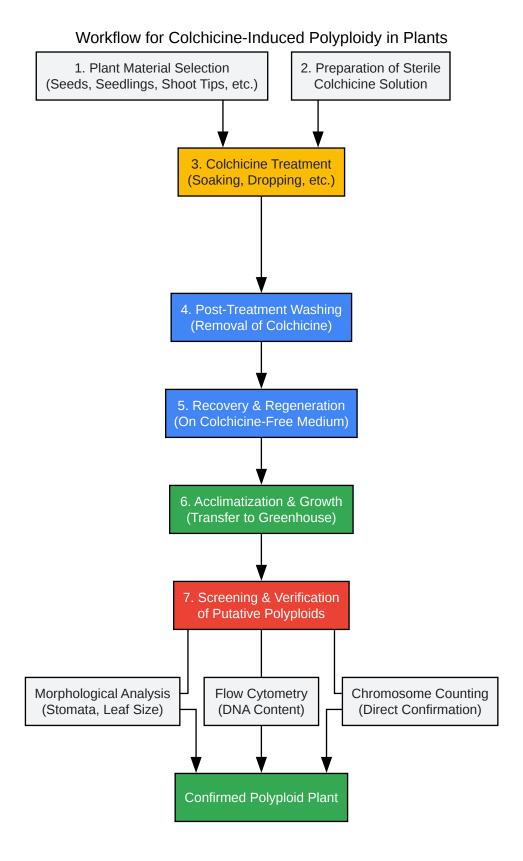
Plant Species	Explant Type	Colchicine Concentrati on	Duration	Outcome	Reference
Andrograph is paniculata	Seedlings	0.1% (w/v)	12 h	Most successful induction	[18]
Dendrobium crumenatum	Plantlets	0.05%	96 h	50% (Tetraploid)	[1]
Gossypium herbaceum	Seedlings (roots)	0.2% - 0.4%	16 h	High number of tetraploid cells	[4]

| Pinus spp. | Germinating seeds | 0.2% or 0.4% | 4 - 10 days | Polyploidy induced |[19] |

Visualization of Experimental Workflow

Below is a diagram illustrating the logical flow of the colchicine-induced polyploidy protocol.





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Caption: Experimental workflow for inducing and verifying polyploidy in plants using colchicine.



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- To cite this document: BenchChem. [Application Notes and Protocols for Inducing Polyploidy in Plants with Colchicine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1197663#step-by-step-protocol-for-inducing-polyploidy-in-plants-with-colchicine]

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